molecular formula C19H25NO B5789201 N-2-adamantyl-3-phenylpropanamide CAS No. 6142-81-0

N-2-adamantyl-3-phenylpropanamide

Cat. No.: B5789201
CAS No.: 6142-81-0
M. Wt: 283.4 g/mol
InChI Key: ZDOMEVXXDPDCNN-UHFFFAOYSA-N
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Description

N-2-adamantyl-3-phenylpropanamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their lipophilicity and biological activity, making them valuable in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-adamantyl-3-phenylpropanamide typically involves the adamantylation of an appropriate precursor. One common method is the reaction of 2-adamantylamine with 3-phenylpropanoic acid or its derivatives under amide formation conditions. This reaction can be catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of adamantane derivatives often involves the use of adamantane itself as a starting material. The adamantylation process can be carried out using various catalysts, including Lewis acids like aluminum chloride or solid superacids. The reaction conditions are optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-2-adamantyl-3-phenylpropanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-2-adamantyl-3-phenylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-2-adamantyl-3-phenylpropanamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The phenylpropanamide moiety can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the adamantyl and phenylpropanamide groups, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-adamantyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c21-18(7-6-13-4-2-1-3-5-13)20-19-16-9-14-8-15(11-16)12-17(19)10-14/h1-5,14-17,19H,6-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOMEVXXDPDCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976982
Record name N-(Adamantan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6142-81-0
Record name N-(Adamantan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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